Gallium Ga-68 nodaga-CBP8 is a radiolabeled peptide used primarily in positron emission tomography (PET) imaging to target and visualize collagen, particularly in the context of fibrotic diseases. This compound has gained attention for its potential applications in non-invasive imaging of conditions such as pulmonary fibrosis and other fibrotic disorders.
Gallium Ga-68 is a radioisotope produced from a germanium-68/gallium-68 generator. The nodaga-CBP8 peptide is synthesized using specific chelating agents to ensure stable binding with the gallium ion, allowing for effective imaging properties.
Gallium Ga-68 nodaga-CBP8 can be classified as a radiopharmaceutical agent used in molecular imaging. It falls under the category of peptide-based probes, which are designed to target specific biological markers associated with disease processes.
The synthesis of Gallium Ga-68 nodaga-CBP8 involves several key steps:
The labeling reaction is optimized for pH and buffer concentration, with adjustments made to ensure high radiochemical purity (>95%) and yields greater than 80% after sterile filtration . The entire process adheres to current good manufacturing practices, ensuring safety and efficacy for human use.
Gallium Ga-68 nodaga-CBP8 consists of a gallium ion coordinated with a nodaga (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator that stabilizes the gallium in its +3 oxidation state. The structure includes a peptide sequence designed to bind specifically to collagen type I.
The molar activity of Gallium Ga-68 nodaga-CBP8 can reach values between 324 to 462 gigabecquerels per micromole, indicating its potency as a radiotracer . The stability of the gallium complex is enhanced by the carboxylate functions within the nodaga structure, allowing for effective targeting in vivo.
The primary chemical reaction involved in the synthesis of Gallium Ga-68 nodaga-CBP8 is the coordination of gallium ions with the nodaga chelator. This reaction can be represented as:
The reaction conditions are critical; optimal pH levels and buffer concentrations must be maintained to facilitate efficient labeling. Additionally, purification processes post-reaction are essential to eliminate any unreacted precursors or by-products that could interfere with imaging quality .
Gallium Ga-68 nodaga-CBP8 acts by targeting collagen type I, which is prevalent in fibrotic tissues. Upon administration, this compound binds selectively to collagen deposits, allowing for visualization through PET imaging.
In vivo studies have demonstrated that Gallium Ga-68 nodaga-CBP8 shows high specificity for pulmonary fibrosis, correlating well with collagen content in affected tissues. The pharmacokinetics reveal a biexponential clearance pattern with a distribution half-life of approximately 4.9 minutes and an elimination half-life around 72 minutes .
Gallium Ga-68 nodaga-CBP8 is typically administered intravenously due to its formulation requirements. The solution's osmolality is adjusted to ensure compatibility with human physiology (320–380 mOsm) .
The compound exhibits stability in vivo, with over 90% intact form observed in urine samples post-administration. This stability is crucial for maintaining imaging quality and minimizing potential side effects .
Gallium Ga-68 nodaga-CBP8 has significant scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1